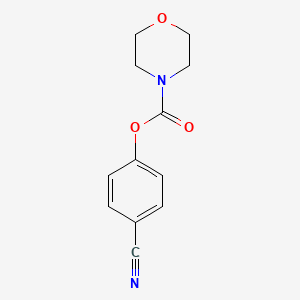

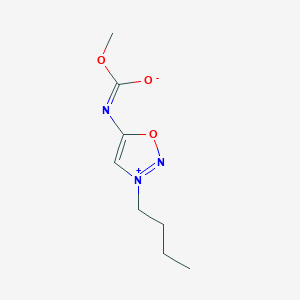

![molecular formula C18H21N3O2 B5875879 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)

2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole and its derivatives are important pharmacophores widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzimidazole derivatives, including SMR000071033, have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells by interfering with cellular processes, such as DNA replication and cell division. Researchers have explored their use in various cancer types, including breast, lung, and colon cancers .

Antiviral Activity

SMR000071033 has demonstrated antiviral properties. Benzimidazole derivatives can inhibit viral replication by targeting essential viral enzymes. For instance, some benzimidazoles have nanomolar activity against respiratory syncytial virus (RSV) . Further studies are needed to explore SMR000071033’s specific antiviral mechanisms and potential applications.

Anti-HIV Potential

Benzimidazoles have been investigated as potential anti-HIV agents. Their ability to interact with viral proteins and inhibit viral replication makes them promising candidates for HIV therapy. SMR000071033 may contribute to this field, although more research is required .

Antibacterial and Antiprotozoal Activities

Researchers have synthesized S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles, which exhibit antibacterial and antiprotozoal properties. These compounds could play a role in combating infectious diseases caused by bacteria and protozoa .

Antioxidant and Anti-Inflammatory Effects

Benzimidazole derivatives, including SMR000071033, have shown antioxidant and anti-inflammatory activities. These properties are crucial for managing oxidative stress and inflammation-related disorders .

Potential Coagulant and Anticoagulant Applications

Some benzimidazoles have been explored for their effects on blood coagulation. While SMR000071033’s specific role remains to be elucidated, its structural features suggest potential interactions with coagulation factors .

Anxiolytic and Analgesic Properties

Certain benzimidazole derivatives exhibit anxiolytic (anti-anxiety) and analgesic (pain-relieving) effects. These properties make them relevant for neurological and pain-related research .

Other Applications

Benzimidazoles have been studied in various other contexts, such as hormone antagonism, antiallergic effects, and antidiabetic activity. While direct evidence for SMR000071033 in these areas is limited, its structural similarity to other benzimidazoles warrants further investigation .

Wirkmechanismus

Biochemical Pathways

Given its structural similarity to benzimidazole derivatives , it might be involved in a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Based on its structural similarity to benzimidazole derivatives , it might have a broad range of biological activities.

Eigenschaften

IUPAC Name |

2-methoxy-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-11-21-15-9-5-4-8-14(15)20-18(21)19-12-13-7-6-10-16(23-2)17(13)22/h4-10,22H,3,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSFOMKWXEBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)

![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)

![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)

![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)

![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)